![molecular formula C10H12N4OS2 B493546 N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide CAS No. 724740-42-5](/img/structure/B493546.png)
N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide, also known as EMTTC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EMTTC belongs to the family of 1,2,4-triazole compounds, which have been extensively studied for their biological and pharmacological properties.
Scientific Research Applications
Synthesis and Spectral Characteristics
- Research shows the synthesis of similar compounds involving 1,2,4-triazole derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, Zadorozhnii et al. (2019) synthesized N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides using a process that included dehydrosulfurization and confirmed structures through complex spectral studies (Zadorozhnii et al., 2019).
Antileishmanial Activity and Theoretical Calculations
- Süleymanoğlu et al. (2017) explored 4-amino-1,2,4-triazole derivatives, including those similar to the query compound, for antileishmanial activity. Their study involved theoretical calculations using Density Functional Theory and found notable antileishmanial activity in certain derivatives (Süleymanoğlu et al., 2017).
Microwave-promoted Synthesis and Biological Activity
- Özil et al. (2015) reported on the synthesis of 1,2,4-triazole derivatives using both microwave-assisted and conventional methods. They evaluated the antimicrobial, anti-lipase, and antiurease activities of these compounds, suggesting the potential biomedical applications of similar triazole derivatives (Özil et al., 2015).
Antiproliferative Activity
- Ghorab et al. (2013) synthesized a series of new thiophene derivatives, which included triazolothienopyrimidines, and tested them for antiproliferative activity. They found that some compounds exhibited significant activity against breast and colon cancer cell lines, indicating the potential use of similar compounds in cancer therapy (Ghorab et al., 2013).
Antimicrobial Agents Design
- Sahin et al. (2012) designed new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents. Their findings underline the importance of 1,2,4-triazole derivatives in developing new antimicrobial compounds (Sahin et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer activity by binding to the active site of enzymes .
Mode of Action
It is known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to have antimicrobial activities , suggesting that they may interfere with essential biochemical pathways in microorganisms.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.
properties
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS2/c1-2-14-8(12-13-10(14)16)6-11-9(15)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,15)(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPKKLZKBRSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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